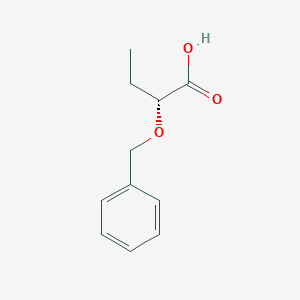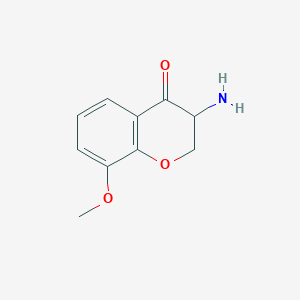
3-Amino-8-methoxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a chromanone core with an amino group at the 3-position and a methoxy group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chromanone core.
Methoxylation: The methoxy group is introduced at the 8-position using methylation reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with altered biological activities.
Reduction Products: Reduced forms with different pharmacological properties.
Substitution Products: Derivatives with modified functional groups, enhancing their utility in medicinal chemistry.
Scientific Research Applications
3-Amino-8-methoxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-8-methoxychroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and therapeutic effects.
Comparison with Similar Compounds
Chroman-4-one: Lacks the amino and methoxy groups, exhibiting different biological activities.
8-Methoxychroman-4-one: Similar structure but without the amino group, leading to distinct pharmacological properties.
3-Amino-4-chromanone: Lacks the methoxy group, resulting in different chemical reactivity and biological effects.
Uniqueness: 3-Amino-8-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which confer specific chemical reactivity and biological activities. This makes it a valuable compound for medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8/h2-4,7H,5,11H2,1H3 |
InChI Key |
KJHKXKBGOHERGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



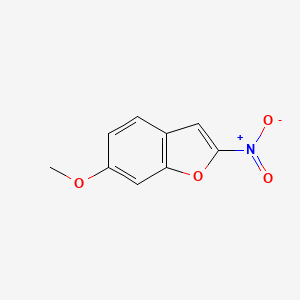
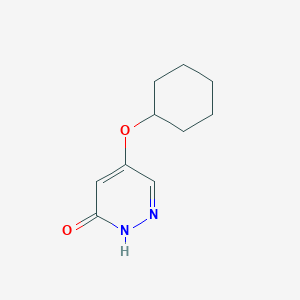

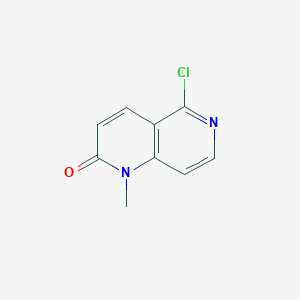




![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)

![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)

